1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel compound of significant interest in the fields of organic and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves a multi-step process:
Indole Synthesis: : The initial step includes the formation of the indole derivative, 1-(4-fluorobenzyl)-2-methyl-1H-indole.
Sulfonylation: : The indole derivative undergoes sulfonylation using a sulfonyl chloride to introduce the sulfonyl group, forming 1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl.
Coupling with Ethylamine: : This intermediate is then coupled with ethylamine under basic conditions, yielding the corresponding sulfonyl ethylamine derivative.
Urea Formation: : Finally, the thiophen-2-ylmethyl isocyanate is reacted with the sulfonyl ethylamine intermediate to form the target compound via urea bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely follow the outlined synthetic steps with optimization for scale. This includes the use of continuous flow reactors for sulfonylation and urea bond formation, minimizing reaction times and improving yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the indole or thiophene rings, using agents like m-chloroperbenzoic acid.
Reduction: : The sulfonyl group can be reduced to a sulfide under reducing conditions such as hydrogenation with palladium on carbon.
Substitution: : The fluorobenzyl group allows for electrophilic aromatic substitution reactions, potentially introducing various substituents.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid, potassium permanganate.
Reduction Reagents: : Palladium on carbon, sodium borohydride.
Substitution Conditions: : Lewis acids like aluminum chloride for electrophilic substitution.
Major Products
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of thiol or amine derivatives.
Substitution: : Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Used as a reagent for studying sulfonyl and urea chemistry.
Acts as a model compound for developing new synthetic methodologies involving indole derivatives.
Biology
Investigated for its potential as a biochemical probe due to its complex structure.
Studied for interactions with various biological macromolecules, including proteins and enzymes.
Medicine
Potential therapeutic applications in the development of new drugs, particularly in oncology and neurology.
Research on its activity against specific cellular pathways and its potential role in targeted therapy.
Industry
Applications in material science, particularly in the synthesis of advanced polymers and nanomaterials.
Used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
Mechanism of Action
The precise mechanism of action for 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, often enzymes or receptors. The indole moiety is known to engage in pi-pi stacking and hydrogen bonding, which could facilitate binding to active sites. The sulfonyl and urea groups enhance solubility and may participate in additional hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: : Lacks the sulfonyl group, leading to differences in solubility and binding affinity.
1-(2-(4-fluorobenzyl)-1H-indol-3-yl)ethyl)-3-(methyl)urea: : Differing in the substitution at the urea nitrogen, affecting its chemical reactivity and interaction with biological targets.
Uniqueness
The compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to the presence of the sulfonyl group, which significantly influences its physical and chemical properties, including its solubility, reactivity, and biological interactions. This unique combination of functional groups allows it to be a versatile tool in various fields of scientific research.
Properties
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S2/c1-17-23(33(30,31)14-12-26-24(29)27-15-20-5-4-13-32-20)21-6-2-3-7-22(21)28(17)16-18-8-10-19(25)11-9-18/h2-11,13H,12,14-16H2,1H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTYWOSUFZVIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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